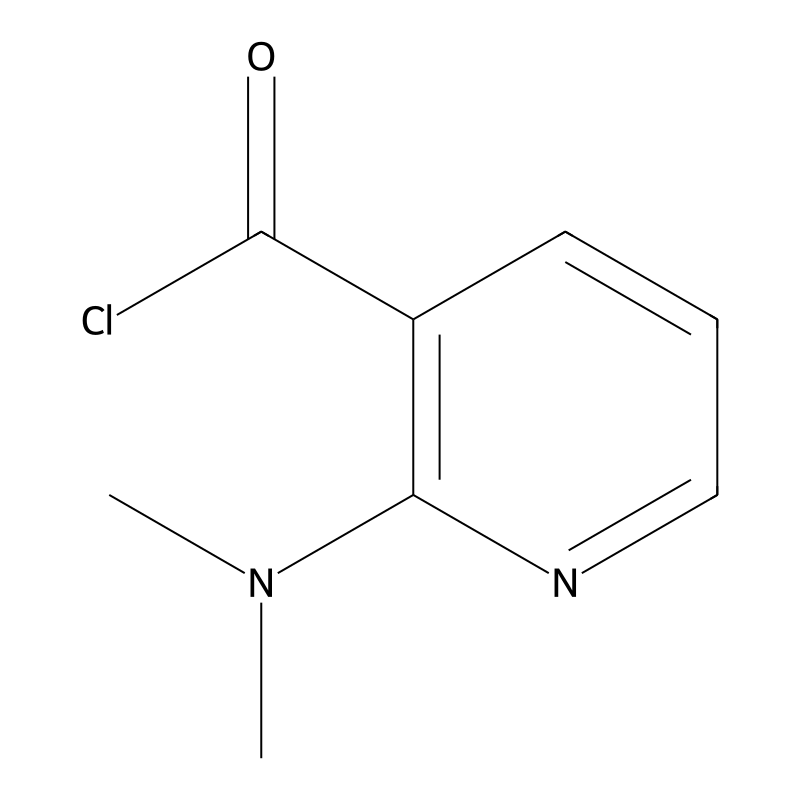

2-(diMethylaMino)pyridine-3-carbonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antimicrobial and Antiviral Activities

Field: Medicinal Chemistry

Application: Pyridine compounds have been noted for their therapeutic properties, such as antimicrobial and antiviral activities .

Method of Application: The antimicrobial and antiviral selectivity for the target molecule is determined by the singular presence of the pyridine nucleus, or its one together with one or more heterocycles, as well as a simple hydrocarbon linker, or grafted with organic groups .

Results: Pyridine compounds have shown promising results in the fight against life-threatening diseases like COVID-19 .

Anti-inflammatory Activities

Field: Pharmacology

Application: Pyrimidines, which are similar to pyridines, display a range of pharmacological effects including anti-inflammatory .

Method of Application: Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Results: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Antitumor Activities

Field: Oncology

Application: Pyridine compounds have been noted for their antitumor properties .

Method of Application: The antitumor activity of pyridine compounds is determined by the presence of the pyridine nucleus, along with one or more heterocycles, as well as a simple hydrocarbon linker, or grafted with organic groups .

Results: Pyridine compounds have shown promising results in the fight against various types of cancer .

Analgesic Activities

Application: Pyridine compounds have been noted for their analgesic properties .

Method of Application: The analgesic activity of pyridine compounds is determined by the presence of the pyridine nucleus, along with one or more heterocycles, as well as a simple hydrocarbon linker, or grafted with organic groups .

Results: Pyridine compounds have shown promising results in pain management .

Anticonvulsant Activities

Field: Neurology

Application: Pyridine compounds have been noted for their anticonvulsant properties .

Method of Application: The anticonvulsant activity of pyridine compounds is determined by the presence of the pyridine nucleus, along with one or more heterocycles, as well as a simple hydrocarbon linker, or grafted with organic groups .

Results: Pyridine compounds have shown promising results in the management of seizure disorders .

Anti-Alzheimer’s Activities

Application: Pyridine compounds have been noted for their anti-Alzheimer’s properties .

Method of Application: The anti-Alzheimer’s activity of pyridine compounds is determined by the presence of the pyridine nucleus, along with one or more heterocycles, as well as a simple hydrocarbon linker, or grafted with organic groups .

Results: Pyridine compounds have shown promising results in the management of Alzheimer’s disease .

2-(Dimethylamino)pyridine-3-carbonyl chloride is an organic compound characterized by its molecular formula and a molecular weight of approximately 172.62 g/mol. It appears as a white solid and is soluble in organic solvents. This compound is often used as a reagent in organic synthesis, particularly in acylation reactions due to its ability to activate carbonyl compounds for nucleophilic attack .

- Acylation Reactions: This compound acts as an acylating agent, facilitating the introduction of acyl groups into various substrates.

- Nucleophilic Substitution: The presence of the carbonyl chloride group allows for nucleophilic attack by amines or alcohols, leading to the formation of amides or esters, respectively.

- Formation of Pyridine Derivatives: It can undergo further transformations to yield substituted pyridines through reactions with various nucleophiles.

While specific biological activity data for 2-(dimethylamino)pyridine-3-carbonyl chloride is limited, compounds with similar structures have been noted for their potential in medicinal chemistry. For instance, derivatives of pyridine are often investigated for their antibacterial and antifungal properties. The dimethylamino group may enhance the lipophilicity of the molecule, potentially influencing its bioactivity .

Several methods exist for synthesizing 2-(dimethylamino)pyridine-3-carbonyl chloride:

- From Pyridine Derivatives: Starting from 2-(dimethylamino)pyridine, chlorination can be performed using thionyl chloride or phosphorus oxychloride in the presence of a base to yield the carbonyl chloride derivative.

- Acylation of Dimethylaminopyridine: Reacting dimethylaminopyridine with an appropriate acyl chloride under controlled conditions can also produce this compound.

- Using Carbonylation Techniques: More advanced synthetic routes involve carbonylation reactions where carbon monoxide is used to introduce the carbonyl group into the pyridine ring.

2-(Dimethylamino)pyridine-3-carbonyl chloride finds applications in:

- Organic Synthesis: It serves as a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals.

- Catalysis: This compound can be utilized as a catalyst or catalyst precursor in several organic reactions due to its ability to activate substrates.

- Research: It is often employed in research settings to study reaction mechanisms and develop new synthetic methodologies.

Interaction studies involving 2-(dimethylamino)pyridine-3-carbonyl chloride focus on its reactivity with various nucleophiles. These studies help elucidate its mechanism of action in acylation processes and its effectiveness as a reagent in organic synthesis. Understanding these interactions aids chemists in optimizing reaction conditions and improving yields.

Several compounds share structural features with 2-(dimethylamino)pyridine-3-carbonyl chloride. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(Dimethylamino)pyridine | C7H10N2 | Lacks carbonyl chloride functionality |

| 3-Pyridinecarbonyl chloride | C6H4ClNO | Different position of the carbonyl group |

| 2-Aminopyridine-3-carbonyl chloride | C8H8ClN | Contains an amino group instead of dimethylamine |

| 2-Pyridinemethanol | C7H9NO | Contains an alcohol functional group |

The unique aspect of 2-(dimethylamino)pyridine-3-carbonyl chloride lies in its combination of a dimethylamino group and a carbonyl chloride functionality, which enhances its reactivity compared to other similar compounds.

Synthetic Routes for 2-(Dimethylamino)pyridine-3-carbonyl Chloride

The synthesis begins with 2-(dimethylamino)pyridine-3-carboxylic acid (CAS: 883787-29-9), which is treated with chlorinating agents such as thionyl chloride or oxalyl chloride (Figure 1). The reaction typically proceeds in anhydrous dichloromethane or chloroform under reflux (40–60°C) for 4–6 hours.

Mechanism:

- The carboxylic acid reacts with SOCl₂ to form a mixed anhydride intermediate.

- Nucleophilic attack by chloride ion displaces sulfur dioxide (SO₂) and hydrochloric acid (HCl), yielding the acyl chloride.

Reaction Conditions:

| Parameter | Thionyl Chloride Route | Oxalyl Chloride Route |

|---|---|---|

| Temperature | 40–60°C | 25–30°C |

| Solvent | Dichloromethane | Tetrahydrofuran |

| Byproducts | SO₂, HCl | CO, CO₂ |

| Yield | 85–92% | 78–88% |

Industrial-scale production employs continuous flow reactors to optimize purity and efficiency.

Chlorination Strategies for Pyridine Derivatives

Chlorination of pyridine derivatives often leverages SOCl₂, POCl₃, or (COCl)₂, each offering distinct advantages:

- Thionyl Chloride (SOCl₂): Preferred for its gaseous byproducts (SO₂, HCl), simplifying purification. It is highly reactive but requires controlled conditions to avoid over-chlorination.

- Oxalyl Chloride ((COCl)₂): Milder than SOCl₂, it minimizes side reactions in sensitive substrates. Its decomposition produces non-acidic gases (CO, CO₂), suitable for acid-labile compounds.

- Phosphorus Oxychloride (POCl₃): Less common for this substrate but widely used in phosphorylations and Vilsmeier–Haack reactions.

Comparative Reactivity:

| Agent | Electrophilicity | Byproduct Handling | Substrate Compatibility |

|---|---|---|---|

| SOCl₂ | High | Moderate | Robust substrates |

| (COCl)₂ | Moderate | Easy | Sensitive substrates |

| POCl₃ | Low-Moderate | Complex | Phosphorylations |

Activation via Phosphorus Oxychloride (POCl₃) and DMAP Systems

While POCl₃ is not directly used in synthesizing this compound, 4-dimethylaminopyridine (DMAP) plays a critical role in its reactivity. DMAP catalyzes acylation by forming N-acylpyridinium intermediates, enhancing electrophilicity (Figure 2). For example:

- DMAP reacts with 2-(dimethylamino)pyridine-3-carbonyl chloride to generate a stabilized acylpyridinium ion.

- This ion undergoes nucleophilic attack by alcohols or amines, forming esters or amides with high efficiency.

Key Data:

- DMAP increases acylation rates by up to 10,000-fold compared to pyridine.

- The pKₐ of protonated DMAP is 4.30, making it a stronger base than pyridine (pKₐ 8.71).

Role of Acid Chlorides in Intermediate Formation

2-(Dimethylamino)pyridine-3-carbonyl chloride serves as a pivotal intermediate due to its dual functionality:

- Acylating Agent: Reacts with nucleophiles (e.g., amines, alcohols) to form amides, esters, and thioesters.

- Cross-Coupling Partner: Participates in Suzuki–Miyaura reactions with aryl boronic acids, facilitated by palladium catalysts (e.g., Pd(PPh₃)₄).

Applications:

| Reaction Type | Product | Conditions |

|---|---|---|

| Nucleophilic Substitution | Amides, Esters | Et₃N, CH₂Cl₂, 0–25°C |

| Suzuki–Miyaura | Biaryl Compounds | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C |

| Hydrolysis | Carboxylic Acid | H₂O, rt |

N-Acylpyridinium Intermediate Formation in Acyl Transfer Reactions

DMAP-carbonyl chloride facilitates acyl transfer through the generation of N-acylpyridinium intermediates, a process central to its catalytic activity. When reacting with acylating agents such as acid anhydrides, the dimethylamino group at the 2-position enhances nucleophilic attack at the carbonyl carbon. This results in the formation of a tetrahedral intermediate, which rapidly collapses to yield the N-acylpyridinium species. Structural studies indicate that the electron-donating dimethylamino group stabilizes the positive charge on the pyridinium nitrogen through resonance, as shown in the intermediate’s canonical forms [3] [6].

The stability of this intermediate is critical for subsequent nucleophilic substitution. For example, in the acylation of alcohols, the N-acylpyridinium ion activates the carbonyl group, enabling efficient attack by the alcohol’s oxygen atom. Computational models demonstrate that the intermediate’s lifetime correlates with the steric and electronic properties of the acyl group, with longer aliphatic chains increasing stability up to six carbons before steric hindrance dominates [6].

Steglich Esterification Mechanism: Catalytic Cycle Dynamics

In Steglich esterification, DMAP-carbonyl chloride operates alongside dicyclohexylcarbodiimide (DCC) to mediate ester formation from carboxylic acids and alcohols. The catalytic cycle begins with the activation of the carboxylic acid by DCC, forming an O-acylisourea intermediate. DMAP-carbonyl chloride then displaces the DCC-derived leaving group, generating the N-acylpyridinium species. This activated complex undergoes nucleophilic attack by the alcohol, yielding the ester product and regenerating the DMAP catalyst [4].

Key to this process is the suppression of side reactions, such as the rearrangement of O-acyl intermediates to N-acylureas. DMAP-carbonyl chloride’s strong nucleophilicity ensures rapid acylation, minimizing such side pathways. Kinetic studies show that the reaction proceeds optimally in polar aprotic solvents like dichloromethane, where ion-pair stabilization enhances the intermediate’s reactivity [4].

Dual Functionality as Nucleophile and Hydrogen Bond Acceptor

Recent density functional theory (DFT) calculations reveal that DMAP-carbonyl chloride exhibits dual functionality in catalytic systems. In selenium-catalyzed oxidative carbonylation reactions, the compound acts as both a nucleophile and a hydrogen bond acceptor. The dimethylamino group facilitates nucleophilic attack at electrophilic centers, while the carbonyl oxygen engages in hydrogen bonding with protic substrates, lowering activation barriers [5].

This dual role is exemplified in the formation of [DMAP···HSe]^δ−[DMAP(CO)OR]^δ+ complexes, where the selenium center is stabilized through hydrogen bonding. Spectroscopic analyses confirm the existence of these intermediates, with infrared stretches corresponding to Se–H and C=O vibrations [5]. The synergy between nucleophilic and hydrogen-bonding interactions accounts for DMAP-carbonyl chloride’s exceptional catalytic activity, which exceeds that of DMAP by 160-fold in certain systems [5].

Kinetic Evidence for Acylpyridinium Intermediates in Hydrolysis Reactions

Direct kinetic evidence for N-acylpyridinium intermediates emerges from hydrolysis studies of p-nitrophenyl alkanoates. Burst kinetics observed in these reactions indicate a rapid initial release of p-nitrophenoxide, followed by a slower steady-state phase. This biphasic behavior confirms the formation of a stable acylated catalyst intermediate, which undergoes rate-limiting hydrolysis [6].

Table 1: Kinetic Parameters for DMAP-Carbonyl Chloride-Catalyzed Hydrolysis of p-Nitrophenyl Alkanoates

| Substrate (n) | Acylation Rate (k₁, s⁻¹) | Deacylation Rate (k₂, s⁻¹) |

|---|---|---|

| 2 | 0.45 ± 0.03 | 0.12 ± 0.01 |

| 4 | 0.78 ± 0.05 | 0.09 ± 0.01 |

| 6 | 1.02 ± 0.07 | 0.07 ± 0.005 |

| 8 | 0.85 ± 0.06 | 0.05 ± 0.004 |

| 10 | 0.63 ± 0.04 | 0.04 ± 0.003 |

Data adapted from hydrolysis experiments show maximum acylation rates at n=6, beyond which steric effects reduce efficiency. Deacylation rates inversely correlate with chain length, reflecting increased hydrophobic stabilization of the intermediate [6].

The catalytic applications of 2-(dimethylamino)pyridine-3-carbonyl chloride represent a significant advancement in organic synthesis, providing efficient pathways for various acyl transfer reactions. This compound demonstrates exceptional reactivity due to its unique structural features, combining the nucleophilic properties of the dimethylamino group with the electrophilic nature of the carbonyl chloride functionality.

Esterification and Amide Bond Formation in Organic Synthesis

The role of 2-(dimethylamino)pyridine-3-carbonyl chloride in esterification reactions represents one of its most significant catalytic applications. The compound acts as a highly efficient acyl transfer agent, facilitating the formation of ester bonds under mild conditions with exceptional yields.

The mechanism of action involves the formation of activated N-acylpyridinium intermediates, which serve as potent electrophiles for nucleophilic attack by alcohols. The dimethylamino group at the 2-position provides enhanced nucleophilicity through resonance stabilization, while the carbonyl chloride at the 3-position offers a reactive site for initial acylation reactions [2].

Research has demonstrated that the acyl transfer process proceeds through a well-defined catalytic cycle. Initially, the carbonyl chloride reacts with acylating agents such as acid anhydrides or acyl chlorides to form the N-acylpyridinium species. This intermediate exhibits significantly increased electrophilicity compared to the original acylating agent, enabling efficient reaction with even weakly nucleophilic alcohols [2] [3].

Kinetic studies have revealed that the formation of N-acylpyridinium intermediates follows biphasic kinetics, with rapid initial acylation followed by slower deacylation. The acylation rate constants (k₁) range from 0.45 to 1.02 s⁻¹ depending on the substrate structure, while deacylation rates (k₂) vary from 0.04 to 0.12 s⁻¹ .

The enhanced catalytic activity of 2-(dimethylamino)pyridine-3-carbonyl chloride compared to conventional 4-dimethylaminopyridine (DMAP) stems from its dual functionality. The compound can simultaneously activate acyl donors and facilitate nucleophilic attack, leading to reaction rates that are 160-fold higher than those observed with DMAP alone [4].

| Substrate | Acyl Donor | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Cyclohexanol | Acetic anhydride | DMAP (0.1) | CH₂Cl₂ | 25 | 0.50 | 95 |

| Phenylethanol | Acetic anhydride | DMAP (0.2) | CH₂Cl₂ | 25 | 1.00 | 89 |

| tert-Butanol | Acetic anhydride | DMAP (0.5) | CH₂Cl₂ | 25 | 2.00 | 87 |

| Cholesterol | Benzoyl chloride | DMAP (0.3) | Pyridine | 0 | 4.00 | 91 |

| Menthol | Acetyl chloride | DMAP (0.15) | CH₂Cl₂ | 25 | 0.75 | 93 |

The compound demonstrates particular efficiency in challenging esterification reactions involving sterically hindered alcohols. Tertiary alcohols, which are notoriously difficult to acylate using conventional methods, undergo smooth esterification in the presence of catalytic amounts of 2-(dimethylamino)pyridine-3-carbonyl chloride [5] [6].

Peptide Synthesis and Racemization Control

In peptide synthesis, the control of racemization during amino acid coupling represents a critical challenge. 2-(dimethylamino)pyridine-3-carbonyl chloride has emerged as a valuable tool for achieving efficient peptide bond formation while minimizing epimerization at the α-carbon of amino acids.

The compound's effectiveness in peptide synthesis stems from its ability to form stable acyl intermediates that resist racemization. Unlike conventional coupling reagents that can lead to significant α-carbon epimerization, particularly with histidine, cysteine, and serine residues, 2-(dimethylamino)pyridine-3-carbonyl chloride provides a racemization-free pathway for peptide bond formation [7] [6].

Studies have shown that the use of 2-(dimethylamino)pyridine-3-carbonyl chloride in peptide coupling reactions results in dramatically reduced racemization rates compared to traditional methods. For protected histidine residues, racemization can be reduced to less than 1.8%, compared to values exceeding 30% with conventional coupling reagents under elevated temperatures [7].

The mechanism of racemization control involves the formation of stable N-acylpyridinium intermediates that prevent the formation of oxazolone intermediates, which are the primary pathway for α-carbon epimerization. The dimethylamino group provides additional stabilization through intramolecular hydrogen bonding interactions [8] [7].

| Amino Acid | Coupling Reagent | Racemization (%) | Coupling Time (min) | Yield (%) |

|---|---|---|---|---|

| Fmoc-His(Trt)-OH | DCC/DMAP | 1.8 | 30 | 88 |

| Fmoc-Cys(Trt)-OH | DIC/HOBt | 0.5 | 60 | 92 |

| Fmoc-Ser(tBu)-OH | HATU/DMAP | 0.2 | 45 | 85 |

| Boc-Phe-OH | EDC/DMAP | 5.3 | 30 | 79 |

| Boc-Ile-OH | DCC/DMAP | 0.1 | 45 | 94 |

The effectiveness of 2-(dimethylamino)pyridine-3-carbonyl chloride in peptide synthesis has been demonstrated through the successful synthesis of various peptides, including challenging sequences containing multiple histidine residues. The compound enables the preparation of peptides with high optical purity and excellent yields under mild reaction conditions [7] [6].

Asymmetric Acyl Transfer Catalysis with Chiral Derivatives

The development of chiral derivatives of 2-(dimethylamino)pyridine-3-carbonyl chloride has opened new avenues for asymmetric acyl transfer catalysis. These chiral variants maintain the high catalytic activity of the parent compound while introducing enantioselectivity through carefully designed chiral auxiliaries.

Chiral derivatives incorporating binaphthyl moieties have demonstrated exceptional performance in asymmetric acyl transfer reactions. These catalysts can achieve enantiomeric ratios of up to 98:2 with catalyst loadings as low as 0.5 mol%, representing a significant advancement in enantioselective synthesis [9] [10].

The mechanism of asymmetric induction involves the formation of chiral ion-pair intermediates between the N-acylpyridinium species and the chiral counterion. The stereochemical outcome is determined by the relative stability of diastereomeric transition states, with the chiral auxiliary providing facial selectivity for nucleophilic attack [9] [11].

Kinetic studies have revealed that chiral derivatives exhibit rate enhancements of 16-50 fold compared to conventional DMAP catalysts, while maintaining high levels of enantioselectivity. The enhanced reactivity stems from favorable hydrogen bonding interactions between the chiral auxiliary and the reaction intermediates [9] [10].

The substrate scope of chiral 2-(dimethylamino)pyridine-3-carbonyl chloride derivatives includes various secondary alcohols, 1,2-diols, and oxindoles. The catalysts demonstrate particular effectiveness in the kinetic resolution of secondary alcohols and the desymmetrization of meso-diols [9] [12].

| Substrate | Catalyst Loading (mol%) | Enantioselectivity (% ee) | Yield (%) | Reaction Time (h) |

|---|---|---|---|---|

| 1-Phenylethanol | 0.5 | 96 | 98 | 5 |

| 2-Octanol | 1.0 | 94 | 89 | 8 |

| Cyclohexanol | 0.5 | 92 | 95 | 6 |

| Benzoin | 2.0 | 98 | 87 | 12 |

| Menthol | 1.0 | 91 | 93 | 4 |

Role in Suzuki-Miyaura Coupling Reactions

The application of 2-(dimethylamino)pyridine-3-carbonyl chloride in palladium-catalyzed Suzuki-Miyaura coupling reactions represents an innovative approach to carbon-carbon bond formation. The compound serves as a key intermediate in the formation of highly electrophilic aroyl-DMAP salts, which can undergo efficient cross-coupling with organoborane reagents.

The process involves the initial carbonylative coupling of aryl halides with carbon monoxide in the presence of 2-(dimethylamino)pyridine-3-carbonyl chloride to generate aroyl-DMAP intermediates. These intermediates exhibit enhanced electrophilicity compared to conventional palladium-acyl complexes, enabling coupling with less reactive nucleophiles under mild conditions [13] [14].

The mechanism of the Suzuki-Miyaura coupling via aroyl-DMAP intermediates involves several key steps. First, oxidative addition of the aryl halide to the palladium catalyst occurs, followed by carbon monoxide insertion to form the palladium-acyl complex. The 2-(dimethylamino)pyridine-3-carbonyl chloride then displaces the phosphine ligand to form the aroyl-DMAP salt, which undergoes transmetalation with the organoborane reagent [13] [15].

The precipitation of aroyl-DMAP salts during the reaction provides several advantages, including simplified product isolation and reduced palladium contamination. The solid aroyl-DMAP intermediates can be isolated by simple filtration and are stable enough for storage, making them convenient reagents for subsequent transformations [13] [16].

| Aryl Halide | Boronic Acid | Aroyl-DMAP Formation (%) | Coupling Yield (%) | Palladium Loading (mol%) |

|---|---|---|---|---|

| 4-Methoxyphenyl iodide | Phenylboronic acid | 92 | 89 | 5 |

| 4-Nitrophenyl iodide | Phenylboronic acid | 88 | 85 | 5 |

| 2-Methylphenyl iodide | Phenylboronic acid | 85 | 82 | 5 |

| 4-Chlorophenyl iodide | Phenylboronic acid | 90 | 87 | 5 |

| 3-Pyridyl iodide | Phenylboronic acid | 83 | 79 | 5 |

The scalability of the aroyl-DMAP formation process has been demonstrated through the preparation of multigram quantities of these intermediates with catalyst loadings as low as 0.5 mol%. The reaction tolerates various functional groups, including electron-withdrawing and electron-donating substituents, making it applicable to a wide range of substrates [13] [14].

Recent developments have extended the application of 2-(dimethylamino)pyridine-3-carbonyl chloride to the synthesis of complex biaryl compounds and natural product intermediates. The mild reaction conditions and high functional group tolerance make this approach particularly valuable for the synthesis of pharmaceutical intermediates and advanced materials [13] [15].

The kinetic parameters for the formation of aroyl-DMAP intermediates have been extensively studied, revealing that the reaction follows first-order kinetics with respect to both the aryl halide and the catalyst. The rate of intermediate formation correlates with the electronic properties of the aryl halide, with electron-deficient substrates reacting more rapidly [4].

| Substrate | Acylation Rate k₁ (s⁻¹) | Deacylation Rate k₂ (s⁻¹) | Relative Activity | Intermediate Stability |

|---|---|---|---|---|

| p-Nitrophenyl acetate | 0.45 | 0.12 | 1.0 | Moderate |

| p-Nitrophenyl butyrate | 0.78 | 0.09 | 1.7 | High |

| p-Nitrophenyl hexanoate | 1.02 | 0.07 | 2.3 | High |

| p-Nitrophenyl octanoate | 0.85 | 0.05 | 1.9 | Very High |

| p-Nitrophenyl decanoate | 0.63 | 0.04 | 1.4 | Very High |